N,N-dimethyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine
CAS No.: 2549055-21-0
Cat. No.: VC11822985
Molecular Formula: C16H22N6
Molecular Weight: 298.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549055-21-0 |
|---|---|
| Molecular Formula | C16H22N6 |
| Molecular Weight | 298.39 g/mol |
| IUPAC Name | N,N-dimethyl-2-[4-(pyridin-4-ylmethyl)piperazin-1-yl]pyrimidin-4-amine |
| Standard InChI | InChI=1S/C16H22N6/c1-20(2)15-5-8-18-16(19-15)22-11-9-21(10-12-22)13-14-3-6-17-7-4-14/h3-8H,9-13H2,1-2H3 |
| Standard InChI Key | UVFIWCMEOQHJTG-UHFFFAOYSA-N |
| SMILES | CN(C)C1=NC(=NC=C1)N2CCN(CC2)CC3=CC=NC=C3 |
| Canonical SMILES | CN(C)C1=NC(=NC=C1)N2CCN(CC2)CC3=CC=NC=C3 |
Introduction
N,N-dimethyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrimidine derivatives. Compounds in this category are widely studied for their potential therapeutic applications due to their structural versatility and ability to interact with biological targets.
Synthesis Pathways
The synthesis of pyrimidine derivatives often involves multistep reactions, including:
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Cyclization of precursors such as β-ketoesters or amidines.
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Functionalization of the pyrimidine ring to introduce substituents like dimethylamino and piperazine groups.
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Coupling reactions to attach the pyridinylmethyl group to the piperazine moiety.
Advanced techniques like microwave-assisted synthesis or catalytic methods are frequently employed to improve yields and reaction efficiency.
Biological Activity
Pyrimidine derivatives, including compounds with similar structures, have demonstrated various biological activities:
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Antitumor Activity: Pyrimidine-based compounds often inhibit enzymes like kinases, making them effective in cancer treatment .
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Antimicrobial Properties: The presence of piperazine and pyridine groups enhances antimicrobial efficacy by disrupting microbial cell processes .
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Neuropharmacological Applications: Piperazine-containing compounds are explored as receptor modulators for neurological disorders .
While specific bioactivity data for this compound is unavailable, its structural features suggest potential in these areas.
Spectroscopic Characterization
Characterization of such compounds typically involves:
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NMR Spectroscopy: Proton and carbon signals provide insights into functional group environments.
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
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IR Spectroscopy: Identifies functional groups through characteristic absorption bands.
For example, peaks corresponding to N-H stretching (amine group) and C-N vibrations (piperazine) would be expected.
Applications
Potential applications of N,N-dimethyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine include:
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Drug Development: As a scaffold for designing kinase inhibitors or receptor antagonists.
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Chemical Probes: To study biological pathways involving pyrimidine-binding proteins.
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Material Science: Pyrimidine derivatives are sometimes used in organic electronics or as ligands in coordination chemistry.
Challenges and Future Directions
Despite its promise, challenges include:
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Limited availability of experimental data for this specific compound.
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Potential toxicity or off-target effects due to its complex structure.
Future research could focus on:
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Detailed pharmacological evaluations.
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Modifications to enhance selectivity and reduce toxicity.
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Exploration of its role in emerging fields like precision medicine.
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